4-(BENZENESULFONYL)-1-(4-TERT-BUTYLBENZOYL)PIPERIDINE
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Overview
Description
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and tert-butylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the tert-Butylbenzoyl Group: The final step involves the acylation of the piperidine ring with 4-tert-butylbenzoyl chloride under Friedel-Crafts acylation conditions, typically using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is employed in studies investigating the interactions of sulfonyl and benzoyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tert-butylbenzoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)piperidine: Lacks the tert-butylbenzoyl group, resulting in different chemical properties and applications.
1-(4-tert-Butylbenzoyl)piperidine: Lacks the benzenesulfonyl group, leading to variations in reactivity and biological activity.
Uniqueness
4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine is unique due to the presence of both benzenesulfonyl and tert-butylbenzoyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-22(2,3)18-11-9-17(10-12-18)21(24)23-15-13-20(14-16-23)27(25,26)19-7-5-4-6-8-19/h4-12,20H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQMACZYKVJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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